molecular formula C25H15ClN2O5 B11413105 N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide

N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11413105
M. Wt: 458.8 g/mol
InChI Key: QYIPHJSKTFNANI-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide is an organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a benzofuran ring, a chromene ring, and a chlorophenyl group. Its unique molecular configuration makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

The synthesis of N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide involves multiple steps. One common method includes the reaction of 4-chlorophenyl isocyanate with 1-benzofuran-3-amine to form an intermediate product. This intermediate is then reacted with 4-oxo-4H-chromene-2-carboxylic acid under specific conditions to yield the final compound. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the benzofuran and chromene rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H15ClN2O5

Molecular Weight

458.8 g/mol

IUPAC Name

N-[2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H15ClN2O5/c26-14-9-11-15(12-10-14)27-25(31)23-22(17-6-2-4-8-20(17)33-23)28-24(30)21-13-18(29)16-5-1-3-7-19(16)32-21/h1-13H,(H,27,31)(H,28,30)

InChI Key

QYIPHJSKTFNANI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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